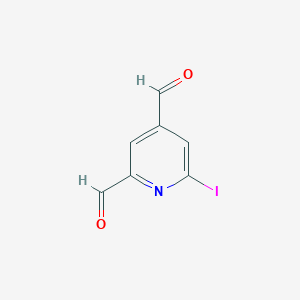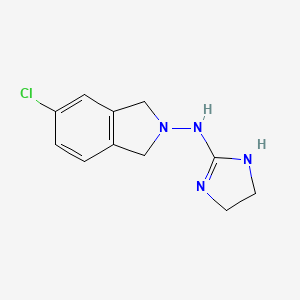![molecular formula C17H22N2O4 B14848513 (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid](/img/structure/B14848513.png)
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an indole ring, and a methylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis or other methods involving cyclization reactions.
Coupling Reactions: The protected amino acid is then coupled with the indole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The final step involves deprotecting the Boc group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, continuous flow reactors, and other advanced techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The Boc group provides stability and protection during chemical reactions, ensuring the compound reaches its target site without premature degradation.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-3-(1H-indol-3-YL)-2-methylpropanoic acid: Lacks the Boc protecting group.
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)propanoic acid: Similar structure but without the methyl group.
Uniqueness
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid is unique due to the presence of both the Boc protecting group and the indole ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C17H22N2O4 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-17(4,14(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,18H,9H2,1-4H3,(H,19,22)(H,20,21)/t17-/m0/s1 |
Clave InChI |
LJPMZDOWNYFYCN-KRWDZBQOSA-N |
SMILES isomérico |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



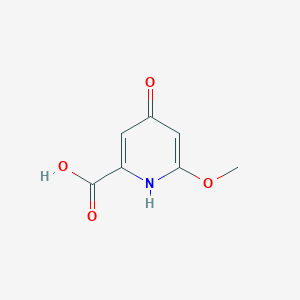



![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)
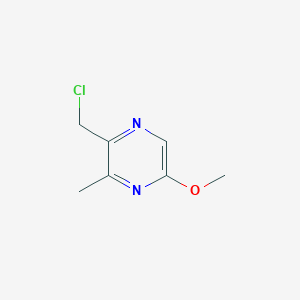
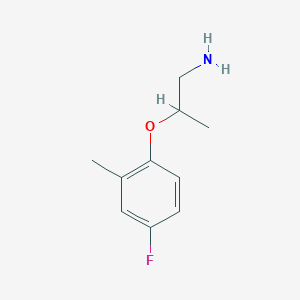


![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)

